molecular formula C16H12O5S B2963188 (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 623122-65-6

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2963188
CAS No.: 623122-65-6
M. Wt: 316.33
InChI Key: QXBFFNKSDRQRKO-DHDCSXOGSA-N
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Description

“(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a chemical compound with the molecular formula C17H14O6S. It has an average mass of 346.354 Da and a monoisotopic mass of 346.051117 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 564.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C. It has an enthalpy of vaporization of 84.7±3.0 kJ/mol and a flash point of 294.9±30.1 °C .

Scientific Research Applications

Direct C-H Bond Alkylation

Manganese dioxide and methanesulfonic acid have been utilized in the oxidative C-H bond activation for the direct coupling of benzylic ethers and carbamates with simple ketones. This method offers an environmentally friendly and cost-effective approach to direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, promoting reactions under air atmosphere with good to excellent yields (Liu et al., 2013).

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid acts as a highly effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides, derived in situ from carboxylic acids. This process enables the production of aryl, heteroaryl, and arylalkyl carboxylic acids into benzoxazoles with excellent yields, highlighting its compatibility with various functional groups (Kumar et al., 2008).

Reductive Ring-Opening of O-benzylidene Acetals

Employing methanesulfonic acid as a substitute for ethereal HCl in the reductive ring-opening of 4,6-O-benzylidene acetal with sodium cyanoborohydride showcases its efficiency and convenience. This application demonstrates methanesulfonic acid's role in facilitating normal regioselectivity in reactions, yielding major products with free 4-OH groups (Zinin et al., 2007).

Production of Linear Alkylbenzenes

Methanesulfonic acid has been explored as a catalyst for the electrophilic addition of long-chain olefins to benzene, offering an environmentally benign route for the production of linear alkylbenzenes. The method allows for the recycling of the catalyst, underscoring its potential for sustainable chemical processes (Luong et al., 2004).

Renewable Production of Phthalic Anhydride

The conversion of biomass-derived furan and maleic anhydride to phthalic anhydride through a Diels–Alder cycloaddition followed by dehydration represents a pathway towards renewable production of key industrial chemicals. This process leverages methanesulfonic acid for the efficient synthesis of phthalic anhydride, showing promise for the use of biomass as a feedstock in chemical manufacturing (Mahmoud et al., 2014).

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(10-12)20-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBFFNKSDRQRKO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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